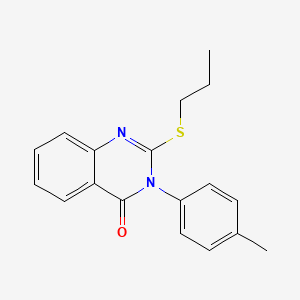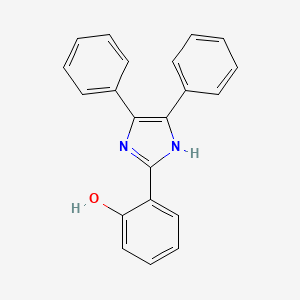![molecular formula C14H15Cl2N3O4S2 B3883492 N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3883492.png)
N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide
Übersicht
Beschreibung
N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the thiadiazole ring. The final step involves the acetylation of the thiadiazole derivative to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, particularly as a caspase-3 inhibitor.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties, making this compound a candidate for agricultural applications.
Materials Science: The compound’s unique structural features make it a potential building block for the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of its substrates and thereby inhibiting apoptosis . The compound may also interact with other cellular pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific structural features, such as the presence of both acetyl and sulfonylmethyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiadiazole derivatives.
Eigenschaften
IUPAC Name |
N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O4S2/c1-8(20)17-13-18-19(9(2)21)14(3,24-13)7-25(22,23)10-4-5-11(15)12(16)6-10/h4-6H,7H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUBCDMOZRCEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3883415.png)

![2-Butyl-11b-methyl-1,2,3,5,6,11-hexahydroindolizino[8,7-b]indole](/img/structure/B3883428.png)
![3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3883436.png)
![5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B3883440.png)
![2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione](/img/structure/B3883449.png)
![Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate](/img/structure/B3883458.png)

![2-(furan-2-yl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3883477.png)
![5-[(2-HYDROXYETHYL)AMINO]-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B3883482.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3883488.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B3883498.png)
![(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
